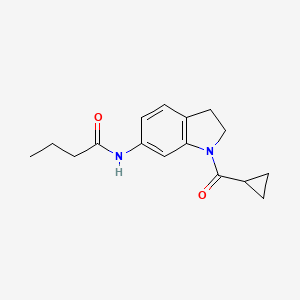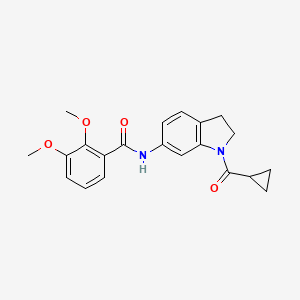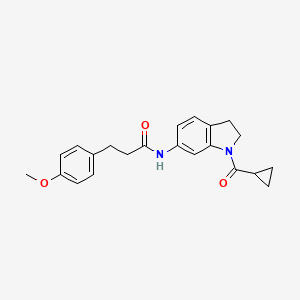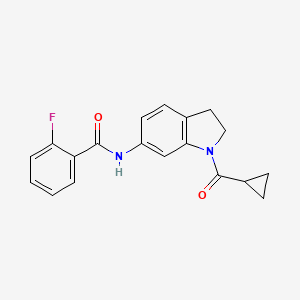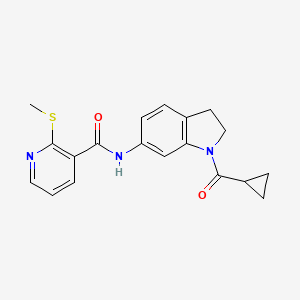
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide (CIMA) is a novel small molecule that has become increasingly popular in scientific research due to its unique properties. CIMA is an indole-based compound that has been used in various applications, including drug discovery, drug delivery, and cancer research. CIMA has been found to be a potent inhibitor of protein kinase C (PKC) and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. CIMA is also known to have a low toxicity profile, which makes it an attractive candidate for drug development.
科学研究应用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been used in various scientific research applications, including drug discovery, drug delivery, and cancer research. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been found to be a potent inhibitor of protein kinase C (PKC), and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has also been used in the development of novel drug delivery systems, as it is capable of crossing cell membranes and delivering drugs to specific sites in the body.
作用机制
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is an indole-based compound that acts as an inhibitor of protein kinase C (PKC). N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibition of PKC leads to the inhibition of downstream signaling pathways, resulting in a variety of biological effects.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been found to possess a wide range of biochemical and physiological effects. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has also been shown to possess anti-oxidant and anti-apoptotic properties. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has also been found to be effective in the treatment of diabetes, obesity, and cardiovascular diseases.
实验室实验的优点和局限性
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has several advantages for laboratory experiments. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is a potent inhibitor of protein kinase C (PKC) and has been shown to possess a wide range of biological activities, making it an ideal candidate for drug development. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is also known to have a low toxicity profile, making it an attractive candidate for laboratory experiments. Furthermore, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is relatively easy to synthesize, making it a cost-effective option for laboratory experiments.
However, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide also has several limitations. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been found to be unstable in solution, making it difficult to use in certain experiments. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is not soluble in water, making it difficult to use in certain experiments. Finally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been found to be susceptible to oxidation, making it difficult to use in certain experiments.
未来方向
The potential of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide for drug development is promising. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been shown to possess a wide range of biological activities and has been found to be effective in the treatment of various diseases. Further research is needed to explore the potential of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide for drug development, including studies on its pharmacokinetics, pharmacodynamics, and toxicity. Additionally, further research is needed to explore the potential of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide for drug delivery, including studies on its ability to cross cell membranes and deliver drugs to specific sites in the body. Finally, further research is needed to explore the potential of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide for cancer research, including studies on its ability to inhibit cancer cell growth and metastasis.
合成方法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide can be synthesized using a variety of methods, including chemical synthesis, biocatalysis, and enzymatic synthesis. Chemical synthesis involves the use of organic reagents and catalysts to form N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide from its precursors. Biocatalysis involves the use of enzymes to catalyze the reaction of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide from its precursors. Enzymatic synthesis involves the use of enzymes to catalyze the formation of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide from its precursors.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-9-14(18)16-12-5-4-10-6-7-17(13(10)8-12)15(19)11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISASLGFZKVADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


